1,2-Benzenediethanol

Description

Overview of Benzenediols and Benzenediethanols in Chemical Science

In the landscape of organic chemistry, aromatic compounds substituted with hydroxyl groups play a pivotal role. The simplest among these are the benzenediols , which consist of a benzene (B151609) ring with two hydroxyl (-OH) groups attached directly to the aromatic core. These are classified as phenols, and their three isomers—1,2-dihydroxybenzene (catechol), 1,3-dihydroxybenzene (resorcinol), and 1,4-dihydroxybenzene (hydroquinone)—are foundational chemicals with a long history of use. wikipedia.orgtaylorandfrancis.com

Moving from direct phenolic substitution to alcohol side chains introduces the benzenedimethanols and benzenediethanols . Benzenedimethanols, with the general formula C₆H₄(CH₂OH)₂, feature two hydroxymethyl groups. guidechem.comnih.gov These compounds, such as 1,2-benzenedimethanol (B1213519), are noted for their use as raw materials in chemical synthesis. chemicalbook.com

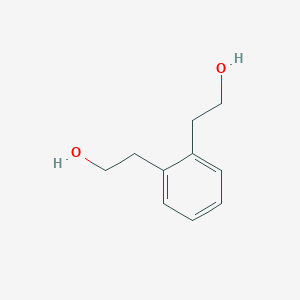

Further extending the alkyl chain gives the benzenediethanols , which have the general formula C₆H₄(CH₂CH₂OH)₂. The subject of this article, 1,2-Benzenediethanol , is the ortho isomer of this family. Unlike its para isomer, 1,4-benzenediethanol, which has been utilized in the synthesis of polyesters, the ortho isomer is not as prominently featured in available scientific literature, suggesting a field ripe for further exploration. york.ac.uk The key distinction between these families lies in the nature of the hydroxyl group: the benzenediols possess acidic phenolic hydroxyls, while the benzenedimethanols and benzenediethanols have primary alcohol groups attached to a side chain, affording them different reactivity and physical properties, such as increased conformational flexibility.

Table 1: Isomers of Benzenediol

| Name | IUPAC Name | Structure | Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|---|

| Catechol | Benzene-1,2-diol | C₆H₆O₂ | 110.11 | 105 | |

| Resorcinol | Benzene-1,3-diol | C₆H₆O₂ | 110.11 | 110 |

Significance of Aromatic Diols in Organic Chemistry and Material Science

Aromatic diols are of immense significance due to their bifunctional nature, which makes them ideal monomers for step-growth polymerization. The two hydroxyl groups can react with other bifunctional molecules, such as diacyl chlorides or diisocyanates, to form long polymer chains. mdpi.com This reactivity is the foundation for producing commercially important polymers like polyesters and polyurethanes. mdpi.comnih.gov

The structure of the aromatic diol monomer—including the substitution pattern (ortho, meta, or para) and the length of the linker between the benzene ring and the alcohol group—profoundly influences the properties of the resulting polymer. For instance, the rigid benzene ring imparts thermal stability, while the flexibility of alkyl chains can affect properties like the glass transition temperature (Tg) and crystallinity. nih.govcore.ac.uk Research has shown that bio-based aromatic diols, such as those derived from vanillin, can be used to create new polyesters and polyurethanes with a wide range of thermal properties. mdpi.comnih.gov

Beyond polymer science, aromatic diols serve as versatile building blocks in organic synthesis. They are precursors for pharmaceuticals, fragrances, and pesticides. nih.govwikipedia.org The hydroxyl groups can be readily converted into other functional groups, allowing for the construction of more complex molecular architectures.

Scope and Objectives of Research on this compound

While its isomers and shorter-chain analogs have been documented, this compound remains a comparatively obscure compound in the scientific literature. A comprehensive search reveals a scarcity of dedicated studies on its synthesis, characterization, and application. This knowledge gap defines the future scope and objectives for research on this molecule.

The primary objective would be the development of an efficient and scalable synthesis for this compound. Potential synthetic routes could involve the reduction of corresponding dicarboxylic acids or their esters, or the hydroxylation of a suitable precursor.

Following a successful synthesis, the next objective would be a thorough characterization of its physical and chemical properties. This would include determining its melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry).

The ultimate goal of such research would be to evaluate this compound as a monomer in polymer synthesis. Key research questions would include:

How does the ortho positioning of the two hydroxyethyl (B10761427) groups influence polymerization kinetics and polymer structure compared to the meta and para isomers?

What are the thermal and mechanical properties (e.g., Tg, tensile strength, elasticity) of polymers derived from this compound?

How do these properties compare to polymers made from the more rigid 1,2-benzenedimethanol, and how does the longer ethyl linker affect polymer chain packing and flexibility?

Investigating these questions would provide valuable insight into structure-property relationships in aromatic polyesters and polyurethanes.

Historical Context of Related Benzenediol and Benzenedimethanol Studies

The study of simple aromatic diols dates back to the 19th century. Catechol (benzene-1,2-diol) was first isolated in 1839 by Edgar Hugo Emil Reinsch through the distillation of catechin, a plant extract. wikipedia.org The synthesis of benzenediols has since evolved, with modern industrial methods including the hydroxylation of phenol (B47542). wikipedia.org Other historical preparation methods include the Dakin oxidation of salicylaldehyde (B1680747) and the hydrolysis of ortho-substituted phenols. wikipedia.orgorgsyn.org

The synthesis of benzenedimethanol compounds is more recent. Seminal work in the mid-20th century described methods for their preparation. For example, a 1947 paper in the Journal of the American Chemical Society detailed the synthesis of 1,2-benzenedimethanol via the reduction of phthalide (B148349) using a strong reducing agent like lithium aluminum hydride. chemicalbook.comgoogle.comgoogle.com This and similar reductions of phthalic acid or its derivatives became foundational methods for accessing these diols. google.com

These historical studies laid the groundwork for the use of aromatic diols as precursors in more complex chemical syntheses and as monomers for the high-performance polymers that are ubiquitous today. The progression from the simple benzenediols to their alcohol-containing side-chain derivatives like the benzenedimethanols and the less-explored benzenediethanols reflects a continuous drive to fine-tune molecular architecture for specific applications.

Table 2: Isomers of Benzenedimethanol

| Name | IUPAC Name | Structure | Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1,2-Benzenedimethanol | [2-(hydroxymethyl)phenyl]methanol | C₈H₁₀O₂ | 138.16 | 63-65 sigmaaldrich.com | |

| 1,3-Benzenedimethanol | [3-(hydroxymethyl)phenyl]methanol | C₈H₁₀O₂ | 138.16 | 56-60 |

Table 3: Isomers of Benzenediethanol

| Name | IUPAC Name | Structure | Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | 2-[2-(2-hydroxyethyl)phenyl]ethan-1-ol | C₁₀H₁₄O₂ | 166.22 | Not available | |

| 1,3-Benzenediethanol | 2-[3-(2-hydroxyethyl)phenyl]ethan-1-ol | C₁₀H₁₄O₂ | 166.22 | Not available |

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxyethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4,11-12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAYMIVQKCTBBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291080 | |

| Record name | 1,2-Benzenediethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17378-99-3 | |

| Record name | o-Benzenediethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-hydroxyethyl)phenyl]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Benzenediethanols

Advanced Synthetic Routes to 1,2-Benzenediethanol

Grignard reactions represent a powerful tool for the formation of carbon-carbon bonds and are instrumental in the synthesis of alcohols from carbonyl compounds. mnstate.edubyjus.com The general principle involves the reaction of an organomagnesium halide (Grignard reagent) with an aldehyde, ketone, or ester. byjus.comwvu.edu For the synthesis of this compound, a suitable precursor would be a compound containing two carbonyl groups or related functionalities at the 1 and 2 positions of the benzene (B151609) ring.

The preparation of a Grignard reagent typically involves reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comlibretexts.org It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water. libretexts.orgrsc.org

A potential, though less direct, route to a related diol, 1,2-bis(hydroxymethyl)benzene, involves the intramolecular Cannizzaro reaction of phthalaldehyde. stackexchange.com However, this reaction primarily yields 2-hydroxymethyl)benzoate and does not produce this compound. stackexchange.com The intermolecular version of this reaction, which could theoretically produce 1,2-bis(hydroxymethyl)benzene and phthalic acid, is much slower than the intramolecular pathway. stackexchange.com

A plausible Grignard-based synthesis of this compound would involve the reaction of a di-Grignard reagent with two equivalents of an appropriate carbonyl compound, or the reaction of a suitable aromatic precursor with two equivalents of a Grignard reagent. For instance, reacting a dihalide like 1,2-bis(bromomethyl)benzene (B41939) with magnesium to form a di-Grignard reagent, followed by reaction with formaldehyde, could theoretically yield this compound. However, the stability and reactivity of such di-Grignard reagents can be challenging to control. A more common approach involves using a precursor that already contains the benzene ring and the desired number of carbon atoms in the side chains.

A more practical approach would be the reaction of phthalaldehyde with two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide). This would result in the formation of this compound after an acidic workup.

Table 1: Example of a Grignard Reagent-Mediated Synthesis

| Reactant 1 | Reactant 2 | Product |

| Phthalaldehyde | Methylmagnesium Bromide (2 eq.) | This compound |

This table represents a conceptual pathway. Specific reaction conditions and yields would need to be determined experimentally.

The reduction of aromatic dicarboxylic acids and their derivatives, such as esters and anhydrides, is a common and effective method for synthesizing benzenediols. Phthalic acid (benzene-1,2-dicarboxylic acid) and its anhydride (B1165640), phthalic anhydride, are readily available starting materials for the synthesis of this compound. wikipedia.orgwikipedia.org

The direct reduction of phthalic acid to this compound requires a strong reducing agent capable of converting carboxylic acid groups to primary alcohols. Reagents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. The reaction is usually carried out in an anhydrous ether solvent.

Alternatively, phthalic anhydride, a key industrial chemical, can be used as a precursor. wikipedia.org The anhydride can be reduced to the corresponding diol. The reduction of phthalic anhydride with certain reagents can also lead to the formation of phthalide (B148349) as a byproduct. sciencemadness.org The catalytic hydrogenation of phthalic anhydride is another viable route. For instance, using a ruthenium catalyst on a TiO₂ or ZrO₂ support under high pressure and temperature can yield 1,2-cyclohexanedimethanol, a hydrogenated derivative. google.com To obtain this compound, the aromatic ring must be preserved, which requires selective hydrogenation of the carbonyl groups without affecting the benzene ring. This can be challenging and often requires specific catalysts and reaction conditions.

The reduction of phthalic acid esters, such as dimethyl phthalate, is another effective method. These esters are generally more reactive towards reduction than the corresponding carboxylic acids.

Table 2: Reduction of Phthalic Acid Derivatives

| Starting Material | Reducing Agent | Product |

| Phthalic Acid | LiAlH₄ | This compound |

| Phthalic Anhydride | LiAlH₄ | This compound |

| Dimethyl Phthalate | LiAlH₄ | This compound |

Recent advancements have focused on developing more sustainable and efficient catalytic methods for the synthesis of aromatic diols. Biocatalysis, in particular, offers a promising green alternative to traditional chemical methods.

Enzymatic synthesis using lipases, such as immobilized Candida antarctica lipase (B570770) B (iCaLB), has been explored for the synthesis of polyesters from aromatic diols. bioplasticsnews.comyork.ac.ukresearchgate.net While this research primarily focuses on polymerization, the underlying enzymatic reactions demonstrate the potential for biocatalytic transformations involving aromatic diols like 1,4-benzenediethanol. bioplasticsnews.comyork.ac.ukresearchgate.net These enzymatic methods often proceed under milder conditions and can offer high selectivity.

Another biocatalytic approach involves the use of dioxygenase enzymes. rsc.org These enzymes can mediate the dearomatizing dihydroxylation of aromatic molecules to produce cyclohexadiene-diols, which are versatile synthetic intermediates. rsc.org While this method alters the aromatic ring, it highlights the potential of enzymes for the specific hydroxylation of aromatic compounds.

Catalytic hydrogenation is a widely used industrial process. jku.at While often used for the complete saturation of aromatic rings, selective hydrogenation can be achieved with specific catalysts. For example, ruthenium-based catalysts have been used for the hydrogenation of phthalic anhydride derivatives. google.com The development of catalysts that can selectively reduce the carbonyl groups of phthalic acid or its derivatives without affecting the aromatic ring is an active area of research.

Exploration of Alternative Precursors and Reaction Conditions

Beyond the direct reduction of phthalic acid derivatives, other precursors can be considered for the synthesis of this compound. For instance, starting from o-xylene, a two-step process involving oxidation to phthalic anhydride followed by reduction is a common industrial route to related compounds. wikipedia.org

Alternative reaction conditions can also influence the outcome of the synthesis. For example, sonochemical methods, which use ultrasound to initiate and enhance chemical reactions, have been shown to be effective for Grignard reactions, even with less reactive aryl halides. psu.edu This approach can lead to faster and more reproducible reactions.

The choice of solvent can also be critical. While ethers are standard for Grignard reactions, exploring other "green" solvents is an area of active research. nih.gov

Regioselective Synthesis of Benzenediethanol Isomers

Controlling the regioselectivity of a reaction to specifically produce the 1,2-isomer of benzenediethanol is crucial. When starting from a precursor that is already 1,2-disubstituted, such as phthalic acid, the regiochemistry is inherently controlled.

However, in syntheses starting from monosubstituted or unsubstituted benzene, directing the functionalization to the ortho positions is necessary. For example, in the synthesis of multisubstituted benzenes, palladium-catalyzed intermolecular reactions have been shown to provide complete regioselection. nih.gov While not directly applied to this compound, these methods demonstrate the potential for precise control over isomer formation.

In the context of bisphenol synthesis, which involves the condensation of a phenol (B47542) with an aldehyde or ketone, regioselectivity is a known challenge. rsc.org The synthesis of bisguaiacol F (BGF), a potential BPA replacement, from vanillyl alcohol and guaiacol (B22219) yields isomeric byproducts. rsc.org This highlights the importance of catalyst and reaction condition optimization to achieve high regioselectivity.

Green Chemistry Approaches in Benzenediethanol Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. paperpublications.orgscienceinschool.org This includes using renewable feedstocks, reducing waste, avoiding hazardous substances, and minimizing energy consumption. scienceinschool.orgresearchgate.net

In the context of this compound synthesis, several green approaches can be considered:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or biodegradable solvents. nih.gov

Catalytic Methods: Employing catalysts to enable reactions to proceed under milder conditions and with higher atom economy. jku.at Biocatalysis, as discussed earlier, is a prime example of a green catalytic approach. rsc.org

Renewable Feedstocks: Exploring the synthesis of aromatic compounds from biomass-derived sources rather than petroleum. For example, there are emerging methods for producing phthalic anhydride from biobased furan (B31954) and maleic anhydride. nih.gov

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govpaperpublications.org

The synthesis of ibuprofen, for instance, has been made significantly greener by moving from a six-step to a three-step process, drastically reducing waste. scienceinschool.org Similar principles can be applied to the synthesis of this compound by optimizing reaction pathways to maximize atom economy and minimize the number of synthetic steps. Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. paperpublications.org

Table 3: Green Chemistry Considerations in Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention of Waste | Optimizing reactions to maximize yield and minimize byproducts. |

| Atom Economy | Designing synthetic routes with high atom efficiency, such as addition reactions. |

| Less Hazardous Chemical Synthesis | Replacing toxic reagents with safer alternatives (e.g., using biocatalysts). researchgate.net |

| Designing Safer Chemicals | Considering the entire lifecycle and potential environmental impact of the product. |

| Safer Solvents and Auxiliaries | Using water or other benign solvents instead of volatile organic compounds. nih.gov |

| Design for Energy Efficiency | Employing methods like microwave or ultrasonic irradiation to reduce energy use. nih.govpaperpublications.org |

| Use of Renewable Feedstocks | Investigating bio-based starting materials. nih.gov |

Enzymatic Pathways and Biocatalysis for Related Aromatic Compounds

The use of enzymes as catalysts (biocatalysis) in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. In the context of aromatic diols, biocatalysis is primarily explored for creating polymers and chiral molecules.

Research into the enzymatic synthesis of aromatic-aliphatic polyesters has demonstrated the viability of using lipases to polymerize aromatic diols. bioplasticsnews.comyork.ac.uk A notable study investigated the use of immobilized Candida antarctica lipase B (iCaLB) for the synthesis of a series of polyesters. bioplasticsnews.com This involved reacting various aromatic diols, including the related compound 1,4-benzenediethanol, with aliphatic diesters. bioplasticsnews.comyork.ac.uk The reactions were successfully conducted in diphenyl ether, a solvent chosen because the melting points of some diols exceed the enzyme's deactivation temperature, making solventless approaches unsuitable. bioplasticsnews.com The enzymatic syntheses yielded polymers with isolated yields ranging from 67% to over 90% and number average molecular weights between 3,000 and 5,000 Da. bioplasticsnews.comyork.ac.uk

Table 1: Biocatalyzed Synthesis of Polyesters from Aromatic Diols

This table summarizes findings from the enzymatic polymerization of various aromatic diols with aliphatic diesters using iCaLB as a biocatalyst. bioplasticsnews.comyork.ac.uk

| Aromatic Diol | Aliphatic Diester | Catalyst | Solvent | Isolated Yield (%) | Molecular Weight (Mn, Da) | Degree of Polymerization (DP) |

|---|---|---|---|---|---|---|

| 1,4-Benzenediethanol | Dimethyl Succinate | iCaLB | Diphenyl Ether | 67-90+ | 3000-5000 | 6-18 |

| 1,3-Benzenedimethanol | Dimethyl Adipate | iCaLB | Diphenyl Ether | 67-90+ | 3000-5000 | 6-18 |

| 1,4-Benzenedimethanol (B118111) | Dimethyl Sebacate | iCaLB | Diphenyl Ether | 67-90+ | 3000-5000 | 6-18 |

| 2,5-Bis(hydroxymethyl)furan | Dimethyl Succinate | iCaLB | Diphenyl Ether | 67-90+ | 3000-5000 | 6-18 |

Broader biosynthetic platforms are being designed for producing various diols. nih.gov One innovative approach utilizes engineered E. coli to convert amino acids into diols through a four-step reaction pathway involving an amino acid hydroxylase, an l-amino acid deaminase, an α-keto acid decarboxylase, and an aldehyde reductase. nih.gov This method highlights the potential for creating structurally diverse diols from renewable feedstocks. Furthermore, aromatic dioxygenases are recognized for their ability to catalyze specific oxidation reactions on aromatic rings, presenting another avenue for the targeted synthesis of hydroxylated aromatic compounds. nih.gov

For producing chiral diols, which are valuable building blocks for pharmaceuticals, two-step biocatalytic methods have been developed. For instance, all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) have been synthesized by combining two different carboligases and two alcohol dehydrogenases, demonstrating the power of modular biocatalysis. acs.org

Sustainable Synthetic Routes and Their Environmental Implications

Sustainable or "green" chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net This philosophy is critical for the synthesis of compounds like this compound, as traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents and can generate significant waste. drpress.org The environmental impact of a chemical process can be quantified using metrics like the Process Mass Intensity (PMI), which is the total mass of materials used to produce a certain mass of product. nih.gov

Key principles of green chemistry applicable to the synthesis of aromatic compounds include:

Use of Safer Solvents: A major source of waste in chemical production is the use of solvents. nih.gov Green chemistry promotes the use of benign alternatives like water or minimizing solvent use altogether, potentially through solvent-free reactions. nih.govnih.gov Water has been successfully used as a medium for the chemoselective synthesis of related heterocyclic compounds like benzimidazoles, offering advantages in yield and ease of work-up compared to organic solvents. rsc.org

Catalysis: The use of catalysts is preferred over stoichiometric reagents. Biocatalysts, as discussed previously, are a prime example. Heterogeneous catalysts are also favored as they can be easily separated from the reaction mixture and recycled. esrapublications.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. iosrjournals.org One-pot, multi-component reactions are excellent examples of atom-efficient processes. iosrjournals.orgrsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. iosrjournals.org The use of microwaves or grinding techniques (mechanochemistry) can sometimes provide energy-efficient alternatives to conventional heating. esrapublications.comiosrjournals.org

The environmental implications of not adopting these principles are significant. Benzene, the parent aromatic hydrocarbon, is a known carcinogen and environmental pollutant released from industrial emissions and vehicle exhaust. drpress.org Therefore, developing synthetic routes to its derivatives, such as this compound, that avoid hazardous intermediates and minimize waste is a crucial goal for sustainable industrial chemistry. researchgate.netdrpress.org

Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches

This table outlines the general shift in chemical synthesis philosophy, highlighting the environmental benefits of adopting green chemistry principles relevant to the production of aromatic compounds. nih.govresearchgate.netnih.gov

| Principle | Traditional Approach | Sustainable (Green) Approach | Environmental Implication |

|---|---|---|---|

| Solvent Use | Often uses large volumes of volatile, toxic organic solvents (e.g., Benzene, DCM). drpress.orgnih.gov | Minimizes solvent or uses benign solvents like water; solvent-free conditions. nih.govrsc.org | Reduces VOC emissions, toxic waste, and worker exposure. |

| Reagents | Uses stoichiometric, often hazardous reagents (e.g., strong acids/bases, heavy metals). | Employs catalytic amounts of reagents; prefers biocatalysts or recyclable catalysts. esrapublications.com | Decreases chemical waste and avoids toxic by-products. |

| Process Steps | Multi-step synthesis with isolation of intermediates. nih.gov | One-pot, tandem, or telescoped reactions. scienceopen.com | Reduces energy consumption, solvent use, and waste from work-up procedures. |

| Waste Generation | High E-Factor and Process Mass Intensity (PMI). nih.gov | Low E-Factor and PMI; high atom economy. nih.goviosrjournals.org | Minimizes overall environmental footprint of the process. |

Spectroscopic Characterization and Structural Elucidation of 1,2 Benzenediethanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is the cornerstone for determining the precise structure of 1,2-Benzenediethanol, offering detailed insights into the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons, the methylene (B1212753) (CH₂) protons, and the hydroxyl (OH) protons are observed.

The aromatic region of the spectrum is characterized by a complex multiplet pattern arising from the four protons on the benzene (B151609) ring. These protons are chemically non-equivalent and exhibit spin-spin coupling, leading to overlapping signals. This multiplet is typically observed in the range of δ 7.2-7.4 ppm.

The two equivalent methylene groups (CH₂OH) give rise to a single signal. Due to the proximity of the electronegative oxygen atom, this signal is shifted downfield relative to simple alkyl protons. It typically appears as a singlet at approximately δ 4.6-4.8 ppm. The integration of this peak corresponds to four protons.

The hydroxyl protons of the two alcohol groups also produce a signal. Its chemical shift is variable and depends on factors such as solvent, concentration, and temperature, but it is often observed as a broad singlet. In some reported data, a signal at δ 4.07 ppm has been assigned to the hydroxyl protons. chemicalbook.com The absence of splitting for the methylene and hydroxyl signals suggests rapid proton exchange for the OH groups and/or a dihedral angle that results in minimal coupling.

Conformationally, the two hydroxymethyl substituents are ortho to each other on the benzene ring. There is free rotation around the C-C single bonds connecting the methylene groups to the aromatic ring, allowing the molecule to adopt various spatial arrangements.

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Reference: TMS

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.26 | Multiplet | 4H | Ar-H |

| ~4.56 | Singlet | 4H | Ar-CH₂ -OH |

| ~4.07 | Singlet (broad) | 2H | -OH |

Data sourced from ChemicalBook. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, with a plane bisecting the two hydroxymethyl groups, four distinct carbon signals are expected: two for the aromatic carbons and two for the benzylic carbons.

Based on established chemical shift ranges for similar functional groups, the following assignments can be predicted:

Aromatic Carbons (C1, C2): The two carbons directly bonded to the hydroxymethyl groups are quaternary and would appear in the aromatic region, typically around δ 138-140 ppm.

Aromatic Carbons (C3, C4, C5, C6): The four protonated aromatic carbons are expected to produce signals in the range of δ 127-130 ppm. organicchemistrydata.org Due to symmetry, these may appear as two distinct signals.

Benzylic Carbons (-CH₂OH): The two equivalent methylene carbons, being attached to an oxygen atom, are expected to resonate in the range of δ 60-65 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 138 - 140 | C 1, C 2 (Quaternary Ar-C) |

| 127 - 130 | C 3, C 4, C 5, C 6 (Protonated Ar-C) |

| 60 - 65 | Ar-C H₂-OH |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments would definitively establish the molecular structure by revealing through-bond and through-space correlations.

¹H-¹H COSY (Correlation Spectroscopy): A COSY spectrum would show cross-peaks between protons that are spin-coupled. For this compound, cross-peaks would be expected between the adjacent protons on the aromatic ring, confirming their connectivity. No cross-peak would be anticipated between the aromatic protons and the methylene protons, as they are separated by a quaternary carbon, breaking the typical 2-3 bond coupling pathway.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with their directly attached carbons. sigmaaldrich.com For this molecule, the HSQC spectrum would display correlation peaks linking the aromatic proton signals (~δ 7.26) to their corresponding aromatic carbon signals (~δ 127-130) and the methylene proton signal (~δ 4.56) to the benzylic carbon signal (~δ 60-65). This technique is invaluable for unambiguous assignment of both ¹H and ¹³C spectra.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Structure

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman). chemicalbook.com

The FT-IR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A strong and broad absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl (-OH) groups. libretexts.orgspectroscopyonline.com

Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹ (e.g., 3100-3010 cm⁻¹). vscht.cz

Aliphatic C-H Stretch: Medium to strong bands from the methylene (-CH₂) groups are expected just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

Aromatic C=C Stretch: One or more medium to weak bands appear in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene ring. vscht.cz

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol groups is expected in the range of 1075-1000 cm⁻¹. spectroscopyonline.com

C-H Out-of-Plane Bending: A strong band in the 735-775 cm⁻¹ region would be indicative of the 1,2-disubstituted (ortho) pattern of the benzene ring. instanano.com

The Raman spectrum provides complementary information. Aromatic ring vibrations, particularly the C=C stretching modes, often produce strong and sharp signals in Raman spectroscopy.

Table 3: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Spectroscopy |

|---|---|---|

| 3400 - 3200 | O-H stretch (H-bonded) | FT-IR (strong, broad) |

| 3100 - 3010 | Aromatic C-H stretch | FT-IR (weak-medium) |

| 2950 - 2850 | Aliphatic C-H stretch | FT-IR (medium-strong) |

| 1600 - 1450 | Aromatic C=C stretch | FT-IR, Raman (medium-strong) |

| 1075 - 1000 | C-O stretch (primary alcohol) | FT-IR (strong) |

| 775 - 735 | Aromatic C-H bend (ortho-disubstituted) | FT-IR (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of this compound confirms its molecular weight and reveals a characteristic fragmentation pathway.

The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 138, consistent with the molecular formula C₈H₁₀O₂. nih.gov The spectrum is typically dominated by fragments resulting from the loss of stable neutral molecules or radicals.

m/z 120: This significant peak arises from the loss of a water molecule (H₂O, 18 Da) from the molecular ion, [M - H₂O]⁺.

m/z 119: This peak corresponds to the subsequent loss of a hydrogen atom from the m/z 120 fragment.

m/z 91: Often the base peak, this fragment is attributed to the highly stable tropylium (B1234903) cation ([C₇H₇]⁺), formed through rearrangement and loss of a CH₂OH group followed by loss of CO.

m/z 77: This peak represents the phenyl cation ([C₆H₅]⁺), resulting from the loss of the two CH₂OH side chains.

Table 4: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 138 | [C₈H₁₀O₂]⁺ | Molecular Ion (M⁺) | Confirms molecular weight |

| 120 | [M - H₂O]⁺ | [C₈H₈O]⁺ | Loss of water |

| 119 | [M - H₂O - H]⁺ | [C₈H₇O]⁺ | Loss of water and hydrogen |

| 91 | [C₇H₇]⁺ | Tropylium cation | Often the base peak |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of both side chains |

Data sourced from NIST Chemistry WebBook and PubChem. nih.govnist.gov

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The primary chromophore in this compound is the benzene ring.

Benzene and its simple alkyl derivatives typically exhibit two main absorption bands in the ultraviolet region arising from π → π* transitions.

Primary Band (E₂-band): An intense absorption is expected around 200-210 nm.

Secondary Band (B-band): A less intense, structured band is expected around 260-270 nm. This band is due to a symmetry-forbidden transition in benzene, which becomes allowed upon substitution. The presence of the hydroxymethyl groups, which are auxochromes, can cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. uomustansiriyah.edu.iq

Table 5: Expected UV-Vis Absorption Data for this compound

| Absorption Band | Approximate λmax (nm) | Electronic Transition |

|---|---|---|

| Primary (E₂-band) | ~210 | π → π* |

| Secondary (B-band) | ~265 | π → π* (Benzenoid) |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A comprehensive search of crystallographic databases and the scientific literature did not yield a publicly available single-crystal X-ray diffraction study for this compound. While crystallographic data is available for the isomeric 1,4-Benzenedimethanol (B118111) and other related benzene derivatives, the specific solid-state structure and intermolecular interactions of this compound, as determined by X-ray crystallography, have not been reported.

Typically, an X-ray crystallography study would provide precise measurements of the molecule's three-dimensional structure, including bond lengths, bond angles, and torsion angles. This analysis would definitively establish the conformation of the hydroxymethyl groups relative to the benzene ring and to each other in the solid state.

Furthermore, such a study would elucidate the network of intermolecular interactions that govern the crystal packing. For this compound, strong hydrogen bonds involving the hydroxyl groups are expected to be the dominant intermolecular forces. These interactions would likely dictate the formation of chains, sheets, or more complex three-dimensional networks. The specific hydrogen-bonding motifs, including donor-acceptor distances and angles, would be critical to understanding the supramolecular assembly of the compound.

In the absence of experimental crystallographic data, the detailed solid-state architecture and the specifics of the intermolecular hydrogen-bonding network of this compound remain undetermined.

Theoretical and Computational Chemistry Studies on 1,2 Benzenediethanol

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of intermolecular interactions. nih.govnih.gov

For 1,2-Benzenediethanol, MD simulations can reveal how the two ethanol (B145695) side chains rotate and interact with each other and with surrounding solvent molecules. nih.gov This is crucial for understanding its behavior in solution and its ability to form hydrogen bonds. By simulating the molecule in a box of solvent (e.g., water), one can study its solvation structure and dynamics. The reorientational dynamics of the benzene (B151609) ring and the flexible side chains can be characterized by calculating correlation times from the simulation trajectories. nih.gov

Table 2: Information Obtainable from MD Simulations of this compound

| Property | Description |

| Conformational Dihedrals | The distribution of dihedral angles of the ethanol side chains, revealing preferred conformations. |

| Radial Distribution Functions | Describes the probability of finding other atoms or molecules at a certain distance from a specific atom in this compound. |

| Hydrogen Bond Lifetimes | The average duration of hydrogen bonds formed by the hydroxyl groups. |

| Diffusion Coefficient | A measure of the translational mobility of the molecule in a solvent. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. researchgate.netunibo.it For this compound, computational methods can predict various types of spectra, which can then be compared with experimental results for validation.

Vibrational frequencies, corresponding to the peaks in Infrared (IR) and Raman spectra, can be calculated using DFT. researchgate.net The calculated frequencies and their intensities can aid in the assignment of experimental spectra. A study on 1,4-benzenedimethanol (B118111) demonstrated the successful computation of its FT-IR and FT-Raman spectra. researchgate.net

Similarly, electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov These calculations provide the excitation energies and oscillator strengths for the electronic transitions, helping to understand the molecule's photophysical properties. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated, providing a detailed picture of the molecule's magnetic environment. unibo.it

Table 3: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameters |

| Infrared (IR) Spectroscopy | Vibrational frequencies, IR intensities. researchgate.net |

| Raman Spectroscopy | Vibrational frequencies, Raman activities. researchgate.net |

| UV-Visible Spectroscopy | Excitation energies, oscillator strengths, absorption wavelengths. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C), spin-spin coupling constants. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. digitellinc.comrsc.org For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules. By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. ucsb.edu

The activation energy of a reaction, which determines its rate, can be calculated as the energy difference between the reactants and the transition state. ucsb.edu This allows for the comparison of different possible reaction pathways and the identification of the most favorable one. For example, the mechanism of oxidation of the ethanol groups or electrophilic substitution on the benzene ring could be investigated in detail.

Structure-Property Relationship Studies via Computational Chemistry

A key goal of computational chemistry is to establish quantitative structure-property relationships (QSPR). psu.edunih.gov These studies aim to correlate the molecular structure and electronic properties of a compound with its macroscopic properties or biological activity. nih.gov

For this compound, computational descriptors derived from quantum chemical calculations (such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential) can be used to build predictive models for properties like solubility, toxicity, or its performance as a building block in polymer chemistry. researchgate.netpsu.edu By understanding how modifications to the molecular structure affect its properties, new molecules with desired characteristics can be designed. For instance, the placement of the ethanol groups in the ortho position in this compound will lead to different intermolecular bonding capabilities and thus different bulk properties compared to its meta and para isomers.

Chemical Transformations and Derivatization of 1,2 Benzenediethanol

Catalytic Reactions Involving 1,2-Benzenediethanol as a Substrate or Ligand

The presence of two hydroxyl groups and benzylic C-H bonds makes this compound an excellent substrate for various catalytic processes. Furthermore, its derivatives can serve as chiral ligands in asymmetric catalysis, influencing the stereochemical outcome of reactions.

Oxidation

The selective oxidation of this compound (also known as phenylethane-1,2-diol) can yield valuable products such as mandelic acid, a key chiral intermediate in the pharmaceutical industry. The use of a gold-based catalyst in an aqueous solution with dioxygen as the oxidant has been shown to facilitate this transformation under mild conditions (343–363 K, 300 kPa O₂). capes.gov.br The reaction mechanism indicates that the phenyl group activates the adjacent benzylic alcohol position, which can influence the selectivity of the oxidation process compared to aliphatic diols. capes.gov.br The pH of the reaction medium is a critical parameter for controlling the selectivity towards the desired product. capes.gov.br

In a broader context, the catalytic oxidation of aromatic compounds is a well-established field. For instance, vanadium oxide catalysts supported on titania (V₂O₅/TiO₂) are effective for the oxidation of chlorinated benzenes. nih.gov Enzymes like horseradish peroxidase, sometimes immobilized on supports like graphene oxide/Fe₃O₄, are also used for the catalytic oxidation of phenolic compounds. nih.gov These methodologies highlight the diverse catalytic systems available for the oxidation of aromatic structures, which could be adapted for this compound.

Reduction

Catalytic hydrogenation is a fundamental reduction reaction that can convert the aromatic ring of this compound into a cyclohexane (B81311) ring, yielding 1,2-cyclohexanediethanol. While the aromaticity of the benzene (B151609) ring makes it stable and resistant to reduction under standard conditions, the reaction can be achieved using specific catalysts under harsher conditions, such as elevated temperature and pressure. youtube.comlibretexts.org

Commonly used heterogeneous catalysts for hydrogenation include platinum, palladium, and nickel. libretexts.orgtcichemicals.com For instance, catalytic hydrogenation of benzene to cyclohexane can be performed with a nickel catalyst at high pressure (100 atmospheres or 1500 PSI) and elevated temperature (150 °C). youtube.com For laboratory-scale reductions, palladium on activated charcoal (Pd/C) is a frequently used catalyst, often in polar solvents like ethanol (B145695) or methanol (B129727). blogspot.com More active catalysts like Pearlmann's catalyst (Pd(OH)₂/C) can be employed when standard conditions are insufficient. blogspot.com Homogeneous catalysts, such as those based on rhodium complexes, are also effective for the hydrogenation of aromatic rings and can offer high selectivity for cis-configured products. tcichemicals.com

| Reaction Type | Catalyst System | Substrate | Product | Key Findings |

| Oxidation | Au/C, O₂ | Phenylethane-1,2-diol | Mandelic Acid | The phenyl group activates the benzylic position, and pH influences selectivity. capes.gov.br |

| Reduction | Ni, H₂ (high pressure/temp) | Benzene | Cyclohexane | Harsh conditions are required to overcome the stability of the aromatic ring. youtube.com |

| Reduction | (Cyclohexyl-CAAC)Rh(COD)Cl | Aromatic Rings | Cyclohexanes | Efficient and selective hydrogenation under homogeneous conditions, yielding cis-products. tcichemicals.com |

The C-H bonds of this compound, particularly the benzylic ones, are targets for functionalization reactions. Catalyst-controlled C-H functionalization is a powerful strategy for forming new C-C bonds directly. nih.gov Dirhodium catalysts, for example, can mediate the reaction between donor/acceptor carbenes and substrates with benzylic C-H bonds, leading to highly site-selective functionalization. nih.gov Studies on benzyl (B1604629) silyl (B83357) ethers have shown that rhodium-catalyzed insertions of aryldiazoacetates can functionalize the benzylic C-H bond with high efficiency. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, represent a cornerstone of modern organic synthesis for forming C-C bonds. researchgate.netyoutube.com These reactions typically involve the coupling of an organohalide with an organometallic reagent. youtube.comwhiterose.ac.uk A derivative of this compound, such as a halogenated version, could serve as the organohalide partner. The general mechanism involves oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the coupling partner and subsequent reductive elimination to form the new bond and regenerate the catalyst. youtube.comwhiterose.ac.uk The choice of solvent can significantly impact the efficiency of these reactions, with polar aprotic solvents like DMF often being effective. whiterose.ac.uk

Palladium catalysis is also employed in carbene coupling reactions. For instance, N-sulfonylhydrazones can serve as carbene precursors, which then couple with aryl or benzyl halides in the presence of a palladium catalyst to form a variety of products. organic-chemistry.org

| Reaction Type | Catalyst System | Coupling Partners | Product Type | Mechanistic Insight |

| C-H Functionalization | Dirhodium catalysts | Substrate with benzylic C-H + Diazocompound | C-H insertion product | Catalyst controls site-selectivity and stereoselectivity. nih.govnih.gov |

| Suzuki Coupling | Pd(0) complexes | Organohalide + Organoboron compound | Biaryl or substituted alkene | Catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.com |

| Heck Coupling | Pd(0) complexes | Organohalide + Alkene | Substituted alkene | Forms a new C-C bond between the organohalide carbon and an alkene carbon. whiterose.ac.uk |

| Carbene Coupling | Pd₂(dba)₃ / PPh₃ | N-sulfonylhydrazone + Aryl/Benzyl halide | Cyclobutenes, Dienes | Proceeds via formation of a metal carbene, migratory insertion, and β-hydride elimination. organic-chemistry.org |

The development of enantioselective C-H functionalization and other transformations is a significant goal in synthetic chemistry, often achieved using chiral ligands or catalysts. mdpi.com Derivatives of this compound can be envisioned as precursors to chiral ligands, or the molecule itself can undergo stereoselective reactions.

For instance, highly enantioselective intermolecular C-H functionalization of primary benzylic C-H bonds has been achieved using chiral dirhodium catalysts. nih.gov In reactions involving aryldiazoacetates with benzyl silyl ethers, Hashimoto's Rh₂((S)-PTTL)₄ catalyst has provided excellent diastereoselectivity (91-95% de) and enantioselectivity (95-98% ee). nih.gov The combination of chiral ligands, such as those based on binaphthyl scaffolds, with metal catalysts like palladium or iridium enables a wide range of asymmetric reactions, including C-H activation and hydrogenation. nih.govresearchgate.netresearchgate.net Chiral aminodiols derived from natural products like α-pinene have also been successfully used as ligands in the asymmetric addition of organozinc reagents to aldehydes. mdpi.com

These examples demonstrate that by selecting the appropriate chiral catalyst or by converting this compound into a chiral auxiliary or ligand, it is possible to control the three-dimensional structure of the products formed in its subsequent chemical transformations.

Formation of Macrocycles and Supramolecular Assemblies

Macrocycles are large cyclic molecules that are central to the field of supramolecular chemistry, which studies chemical systems composed of multiple molecular subunits held together by noncovalent forces. ebrary.netmdpi.com These forces include hydrogen bonding, π-π stacking, and van der Waals interactions. ebrary.net this compound, with its potential for derivatization into various reactive forms (e.g., dialdehydes, diamines, or dihalides), is a suitable building block for macrocyclic structures.

The synthesis of macrocycles can be achieved through various methods, including peptide couplings, Suzuki-Miyaura couplings, Stille couplings, and ring-closing metathesis. mdpi.comnih.gov For example, macrocyclization can occur through the reaction of aromatic dialdehydes with dinitro compounds in nitroaldol systems, leading to the spontaneous formation of macrocycles. chemrxiv.org The oxidation of this compound would yield the corresponding o-phthalaldehyde, a potential precursor for such reactions. Another approach involves the synthesis of metacyclophanes, a class of macrocycles containing a substituted benzene ring bridged by a chain. nih.gov The design and synthesis of these molecules can lead to atropdiastereomerism, where rotation around single bonds is hindered, creating stable stereoisomers. nih.gov

Supramolecular chemistry also involves the self-assembly of molecules into larger, well-defined architectures. ebrary.nettsijournals.com Hexasubstituted benzenes, for example, can act as platforms for creating functional materials through controlled intermolecular interactions like halogen bonding. nih.gov The functional groups on this compound and its derivatives can be tailored to direct the formation of specific supramolecular structures. tue.nl

Synthesis of Novel Derivatives for Specific Applications

The transformation of this compound into specialized monomers is a key strategy for producing advanced materials with tailored properties. Its bifunctional nature makes it an ideal precursor for step-growth polymerization.

Polyesters

This compound is an isomer of benzene dimethanol, which is used in the synthesis of polyethers and polyesters. google.com As a diol, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. google.com The reaction conditions for preparing polyesters from diols and diacids are well-established, often involving heating the monomers in the presence of a catalyst, such as a tin compound, while removing the water byproduct. google.com

Polyamides

While this compound is a diol, it can be chemically converted into a diamine precursor, such as 1,2-bis(aminoethyl)benzene, which is suitable for polyamide synthesis. Polyamides are typically synthesized via the polycondensation of a diamine with a dicarboxylic acid. capes.gov.br For example, novel polyamide 6 (PA6) copolyamides have been synthesized using bis(2-aminoethyl)adipamide as a comonomer, demonstrating the utility of such structures in polymer chemistry. mdpi.com Similarly, the reaction of an amide-containing diamine, bis(2-aminoethyl)terephthalamide, with various aromatic dianhydrides has been used to create novel polyamideimides (PAIs), which are high-performance polymers combining the properties of both polyamides and polyimides. nih.gov The synthesis of aromatic polyamides from monomers like 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene (B12547273) highlights the general approach of using functionalized aromatic diamines to create polymers with high thermal stability and desirable mechanical properties. capes.gov.br

| Polymer Type | Monomer 1 (from this compound) | Monomer 2 | Polymerization Method | Resulting Polymer |

| Polyester (B1180765) | This compound (Diol) | Dicarboxylic Acid | Condensation Polymerization | Polyester |

| Polyamide | 1,2-Bis(aminoethyl)benzene (Diamine) | Dicarboxylic Acid | Polycondensation | Polyamide |

| Polyamideimide | Amide-containing Diamine (e.g., Bis(2-aminoethyl)terephthalamide) | Aromatic Dianhydride | Polycondensation | Polyamideimide (PAI) |

Polycarbonate Synthesis

Polycarbonates are a class of thermoplastics characterized by carbonate groups in their polymer backbone. The synthesis of polycarbonates from diols can be achieved through several methods, most notably via reaction with phosgene (B1210022) or its analogues, or through transesterification with a carbonate source like diphenyl carbonate (DPC) or dimethyl carbonate (DMC). mdpi.comuwb.edu.pl

Traditionally, polycarbonates are synthesized by the reaction of a bisphenol with phosgene in an interfacial polycondensation reaction. uwb.edu.pl This method is highly effective but involves the use of the extremely toxic phosgene gas. A safer alternative is the melt transesterification process, where a diol is reacted with a diaryl carbonate, such as diphenyl carbonate, at high temperatures. mdpi.comgoogle.com This process eliminates the need for phosgene and is considered a greener route to polycarbonate production. mdpi.com

A direct and more environmentally benign route for polycarbonate synthesis involves the use of carbon dioxide (CO2) as the carbonyl source. Research has demonstrated the feasibility of synthesizing polycarbonates directly from CO2 and various diols. For instance, a study on the direct synthesis of polycarbonates from CO2 and diols using a Cs2CO3/CH2Cl2 system showed that benzylic diols can be effectively polymerized. nih.gov While this particular study used 1,4-benzenedimethanol (B118111), an isomer of this compound, the principles are applicable. The reaction proceeds under 1 atm of CO2 at elevated temperatures, yielding polycarbonates with molecular weights up to 11 kg/mol . nih.gov The use of a benzylic diol in this process predominantly leads to the formation of carbonate linkages. nih.gov

The table below outlines the general conditions used for the direct synthesis of polycarbonates from benzylic diols and CO2, which could be adapted for this compound. nih.gov

| Parameter | Value/Condition |

| Diol | Benzylic Diol (e.g., 1,4-benzenedimethanol) |

| Carbonyl Source | Carbon Dioxide (CO2) |

| Promoter System | Cs2CO3 / Dichloromethane (CH2Cl2) |

| Solvent | N-methyl-2-pyrrolidone (NMP) |

| Temperature | 100 °C |

| Pressure | 1 atm |

| Reaction Time | 12 hours |

| Resulting Polymer | Polycarbonate |

This table presents generalized reaction conditions based on the synthesis of polycarbonates from benzylic diols and CO2. nih.gov

Another phosgene-free approach is the one-pot condensation polymerization of diols with dimethyl carbonate (DMC). rsc.org This method can be catalyzed by systems like 4-dimethylaminopyridine (B28879) (DMAP) or lithium acetylacetonate (B107027) (LiAcac) and allows for the synthesis of linear aliphatic polycarbonates at moderate temperatures (e.g., 120 °C). rsc.org The removal of the methanol byproduct is crucial for driving the polymerization to achieve high molecular weights. rsc.org

Other Polymer Architectures and Applications

The difunctional nature of this compound allows for its incorporation into other polymer systems beyond polycarbonates, such as polyesters and polyurethanes, through established polycondensation reactions.

Polyesters: Polyesters are formed by the condensation reaction between a diol and a dicarboxylic acid or its derivative (e.g., a diester or an acid chloride). nih.gov The reaction of this compound with a suitable dicarboxylic acid, such as adipic acid or terephthalic acid, would yield a polyester. The general scheme for this polyesterification is a step-growth polymerization where ester linkages are formed with the concurrent elimination of a small molecule, typically water. nih.govresearchgate.net

The properties of the resulting polyester would be influenced by the choice of the dicarboxylic acid comonomer. For example, using a flexible aliphatic diacid would result in a more flexible polyester, while a rigid aromatic diacid would lead to a more rigid and potentially higher-melting-point material. The synthesis is typically carried out at high temperatures under vacuum to facilitate the removal of the water byproduct and drive the reaction towards the formation of a high molecular weight polymer. nih.gov

Polyurethanes: Polyurethanes are characterized by the presence of urethane (B1682113) linkages in the polymer backbone. scispace.com These are typically synthesized through the addition polymerization of a diol with a diisocyanate. youtube.com this compound can serve as the diol component in this reaction. The reaction with a diisocyanate, such as toluene (B28343) diisocyanate (TDI) or 4,4'-methylene diphenyl diisocyanate (MDI), would result in the formation of a polyurethane. mdpi.com

The synthesis of polyurethanes from a diol and a diisocyanate is generally a rapid reaction that can be carried out in bulk or in solution. scispace.comgoogle.com The properties of the resulting polyurethane can be tailored by the selection of the diisocyanate. Aromatic diisocyanates generally lead to more rigid polyurethanes, while aliphatic diisocyanates impart greater flexibility and light stability. mdpi.com this compound could act as a chain extender in the formation of segmented polyurethanes, contributing to the hard segment of the polymer and influencing properties such as thermal stability and mechanical strength. mdpi.com

The table below summarizes the potential polymer architectures that can be derived from this compound.

| Polymer Class | Comonomer Type | Resulting Linkage | General Synthesis Method |

| Polycarbonate | Carbonate Precursor (e.g., DPC, CO2) | Carbonate | Transesterification / Direct Carboxylation |

| Polyester | Dicarboxylic Acid / Diester | Ester | Polycondensation |

| Polyurethane | Diisocyanate | Urethane | Polyaddition |

Environmental Fate and Degradation Studies Relevant to Aromatic Diols

Biodegradation Pathways and Mechanisms in Environmental Systems

Biodegradation is a primary mechanism for the removal of aromatic compounds from the environment. nih.gov It leverages the metabolic capabilities of microorganisms to break down these complex structures into simpler, often harmless, substances like carbon dioxide and water. nih.govmdpi.com The effectiveness of this process is influenced by the compound's structure, the presence of specific microorganisms, and environmental conditions. nih.gov

In both soil and water, the microbial degradation of aromatic compounds is a critical process for their removal. nih.govnih.gov Aerobic biodegradation, which occurs in the presence of oxygen, is generally much faster and more efficient than anaerobic degradation. nih.govnih.gov

Aerobic Degradation: Under aerobic conditions, bacteria utilize enzymes like monooxygenases and dioxygenases to initiate the breakdown of the aromatic ring. nih.govunesp.br These enzymes introduce oxygen atoms into the benzene (B151609) ring, forming central intermediates such as catechols. unesp.br From there, the ring is cleaved, and the resulting products enter central metabolic pathways like the Krebs cycle. gavinpublishers.com The rate of aerobic degradation can be high, with decay rates for benzene, a related aromatic hydrocarbon, reaching 19–52% per day in laboratory settings under optimal oxygen and low pollutant concentrations. nih.gov However, high concentrations of the pollutant can be toxic to the microorganisms, thereby inhibiting the degradation process. nih.gov

Anaerobic Degradation: In the absence of oxygen, which is common in environments like groundwater and deep sediments, the degradation of aromatic compounds is significantly slower and was once thought not to occur for stable molecules like benzene. nih.govcdc.gov However, research has shown that certain microorganisms can break down these compounds using alternative electron acceptors such as nitrate. nih.gov The initial step in anaerobic degradation is still under investigation but is thought to involve mechanisms like methylation, hydroxylation, or carboxylation to destabilize the aromatic ring. nih.gov

Microorganisms capable of degrading aromatic hydrocarbons are prevalent in soils, with some bacteria possessing the metabolic pathways to break down both simple alkanes and more complex aromatic structures. nih.gov

The biodegradation of aromatic compounds proceeds through a series of steps, creating various intermediate products before complete mineralization. The initial attack by oxygenase enzymes is a key step. gavinpublishers.com

For many polycyclic aromatic hydrocarbons (PAHs), the degradation pathway involves the formation of a cis-dihydrodiol from the parent compound. unesp.brgavinpublishers.com This intermediate is then converted to a dihydroxy-substituted aromatic, such as a catechol. unesp.br The aromatic ring of this diol is then cleaved, leading to the formation of compounds that can be funneled into the tricarboxylic acid (TCA) cycle. gavinpublishers.com

For example, the degradation of naphthalene, a two-ring aromatic hydrocarbon, typically proceeds through the formation of cis-naphthalene dihydrodiol, which is then converted to 1,2-dihydroxynaphthalene. nih.gov This intermediate can then be metabolized via different routes, often forming salicylic (B10762653) acid, which is further broken down to catechol or gentisate. nih.govfrontiersin.org The specific pathway can vary between different types of bacteria. nih.gov

| Step | Process | Key Enzymes | Intermediate/Product Class | Example (from Naphthalene Degradation) |

|---|---|---|---|---|

| 1 | Initial Ring Oxidation | Dioxygenases, Monooxygenases | cis-Dihydrodiol | cis-Naphthalene Dihydrodiol |

| 2 | Dehydrogenation | Dehydrogenases | Diol (e.g., Catechol) | 1,2-Dihydroxynaphthalene |

| 3 | Ring Cleavage | Ring-Cleaving Dioxygenases | Dicarboxylic Acids / Aldehydes | 2-Hydroxychromene-2-carboxylic acid |

| 4 | Further Metabolism | Various | Central Metabolites (e.g., Pyruvate, Acetyl-CoA) | Salicylic acid, Catechol |

Environmental Monitoring and Fate Modeling

Tracking the presence and movement of aromatic compounds in the environment is crucial for assessing potential risks. nih.govmdpi.com

Environmental Monitoring: Monitoring involves collecting and analyzing samples from air, water, and soil to determine the concentration of specific pollutants. mdpi.comrsc.org High-performance liquid chromatography (HPLC) with fluorescence (FLD) or diode array (DAD) detectors is one method used for the direct analysis and quantification of aromatic pollutants in water samples during biodegradation studies. rsc.org This technique can be used as a routine tool to follow the progress of bioremediation. rsc.org Another innovative approach involves using transgenic plants that contain animal-derived chemical receptors to detect the presence of organic pollutants like PCBs and endocrine disruptors in soil and water. eurekalert.org

Environmental Fate Modeling: Predicting the environmental fate of a chemical involves using computer models to estimate its distribution, transformation, and persistence in different environmental compartments (air, water, soil, biota). nih.govnih.gov These models use a compound's physicochemical properties to predict processes like partitioning into air and water, biodegradation rates, and potential for bioaccumulation. cdc.gov For benzene, models indicate that it partitions mainly into the air (over 99%), with inhalation being the primary exposure route. nih.govcdc.gov Due to the vast number of new chemicals being produced, in silico systems that predict biodegradability and toxicity from a compound's chemical structure are becoming increasingly important, as experimental determination is often expensive and time-consuming. nih.gov

Advanced Materials Applications and Polymer Chemistry

Integration of Benzenediethanol into Novel Polymer Architectures

The integration of 1,2-Benzenediethanol into polymer backbones is a key area of research for developing new materials with tailored properties. Its structure offers a combination of rigidity from the benzene (B151609) ring and flexibility from the methylene (B1212753) groups, which influences the final characteristics of the polymer.

This compound serves as a diol monomer in condensation polymerization reactions to form polyesters and polycarbonates.

Polyesters: The synthesis of polyesters from this compound typically involves polycondensation with a dicarboxylic acid or its derivative, such as a diacid chloride. researchgate.net The reaction conditions are those typically used in polyester (B1180765) synthesis. google.com For instance, the reaction with terephthaloyl chloride would yield poly(1,2-phenylene ethylene (B1197577) terephthalate). The rigid phenylene unit from the diol, combined with the terephthalate (B1205515) moiety, is expected to result in polymers with high thermal stability and mechanical strength, analogous to commercially significant polyesters like Poly(ethylene terephthalate) (PET) and Poly(butylene terephthalate) (PBT). wikipedia.orgvot.pl The general scheme for polyester synthesis involves the reaction of the diol with a diacid, often in the presence of a catalyst at elevated temperatures, to form ester linkages with the elimination of a small molecule like water. google.com

Polycarbonates: Polycarbonates are traditionally synthesized from a diol and a carbonate source, such as phosgene (B1210022) or a dialkyl/diaryl carbonate, through interfacial polymerization or melt transesterification. uwb.edu.plsci-hub.seyoutube.com The use of this compound as the diol component would lead to the formation of a polycarbonate with repeating units containing the 1,2-phenylenedimethoxy group. These polycarbonates are anticipated to exhibit good thermal resistance due to the presence of the aromatic ring in the polymer backbone. researchgate.net The synthesis process, particularly the non-phosgene routes involving transesterification with compounds like diphenyl carbonate, is gaining traction due to environmental and safety concerns associated with phosgene. uwb.edu.plsci-hub.se

Table 1: Representative Monomers for Polyester and Polycarbonate Synthesis

| Monomer Name | Chemical Structure | Role in Polymerization |

|---|---|---|

| This compound | C₆H₄(CH₂OH)₂ | Diol Monomer |

| Terephthalic Acid | C₆H₄(COOH)₂ | Diacid Monomer (for Polyester) |

| Isophthaloyl Chloride | C₆H₄(COCl)₂ | Diacid Chloride Monomer (for Polyester) |

| Diphenyl Carbonate | (C₆H₅O)₂CO | Carbonate Source (for Polycarbonate) |

| Phosgene | COCl₂ | Carbonate Source (for Polycarbonate) |

This compound can be incorporated into thermosetting resin formulations, particularly epoxy resins, as a chain extender or a modifier. google.com Thermosetting resins are polymers that are cured to form a hardened, cross-linked network structure. ksu.edu.sa

In epoxy resin systems, this compound can react with epoxy groups, typically in the presence of a curing agent or catalyst. The two hydroxyl groups of this compound can open the epoxide rings of two separate epoxy resin molecules, thereby becoming integrated into the polymer network. This process can influence the cross-link density and the final properties of the cured resin. The rigid aromatic structure of the diol can enhance the thermal stability and mechanical stiffness of the resulting thermoset. The curing process of epoxy resins is a critical step that determines the final material properties and can be studied using techniques like differential scanning calorimetry (DSC) to understand the reaction kinetics. researchgate.netnasa.govresearchgate.net

Furthermore, this compound can be used as a comonomer in the synthesis of various copolymers. For instance, it can be copolymerized with other diols and diacids to create copolyesters with tailored properties. By adjusting the ratio of this compound to other comonomers, it is possible to fine-tune characteristics such as the glass transition temperature, crystallinity, and mechanical strength of the resulting copolymer. rsc.org Its incorporation can disrupt the regular chain packing seen in homopolymers, often leading to more amorphous materials with altered properties. rsc.org

Functional Polymers and Composites

Functional polymers are macromolecules designed with specific chemical groups to impart unique functions, such as reactivity, specific interactions, or responsive behavior. empa.ch this compound can be a precursor for creating such functional polymers. For example, the hydroxyl groups can be chemically modified before or after polymerization to introduce other functionalities.

The synthesis of functional polymers can be achieved through various polymerization techniques, including living free-radical polymerization, which allows for precise control over the polymer architecture. google.com By incorporating monomers with specific functionalities, materials with applications in areas like sensing, optoelectronics, and biomedicine can be developed. empa.ch While direct applications of this compound in highly specialized functional polymers are an emerging area of research, its potential as a building block is significant.

Structure-Property Relationships in Benzenediethanol-Derived Materials

The chemical structure of the repeating unit in a polymer dictates its macroscopic properties. ksu.edu.sa For polymers derived from this compound, several key structure-property relationships can be identified:

Thermal Properties: The presence of the benzene ring in the polymer backbone significantly increases the rigidity of the polymer chain. This rigidity restricts the rotational motion of the polymer chains, leading to a higher glass transition temperature (Tg) and enhanced thermal stability compared to analogous aliphatic polymers. The ortho-substitution pattern might lead to a more contorted chain conformation compared to its para-isomer, which could affect properties like crystallinity and solubility.

Mechanical Properties: The rigid aromatic units contribute to higher tensile strength and modulus. However, the increased rigidity can also lead to brittleness. The flexibility of the two methylene groups (–CH₂–) in the this compound unit provides some degree of rotational freedom, which can help to mitigate this brittleness to an extent. In copolymers, the concentration of this compound can be varied to control the balance between stiffness and toughness. rsc.org

Crystallinity: The ability of a polymer to crystallize depends on the regularity of its chain structure. The asymmetric nature of the ortho-substituted benzene ring in this compound can disrupt chain packing and hinder crystallization, leading to more amorphous polymers. rsc.org Amorphous polymers are typically transparent and lack a sharp melting point. The degree of crystallinity has a profound impact on mechanical properties, density, and chemical resistance. ksu.edu.sa

Table 2: Expected Influence of this compound on Polymer Properties

| Structural Feature of this compound | Expected Effect on Polymer Property | Rationale |

|---|---|---|

| Aromatic Ring | Increased Glass Transition Temperature (Tg) | Reduced chain mobility due to rigidity. |

| Aromatic Ring | Enhanced Thermal Stability | High dissociation energy of aromatic bonds. |

| Aromatic Ring | Increased Tensile Strength and Modulus | Rigid units contribute to stiffness. |

| Ortho-Substitution Pattern | Reduced Crystallinity | Irregular chain structure hinders packing. |

| Methylene Groups (-CH₂-) | Introduction of some Flexibility | Allows for some rotational freedom in the polymer backbone. |

Emerging Research Directions and Future Perspectives

Development of Highly Selective Catalytic Systems for Benzenediethanol Transformations

The selective functionalization of diols, particularly those with closely positioned hydroxyl groups like 1,2-Benzenediethanol, remains a significant challenge in organic synthesis. rsc.orgrsc.org The development of highly selective catalytic systems is paramount to unlocking the full synthetic potential of this molecule. Current research is focusing on several promising areas: